Broussonin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Antibacterial Activity Studies

Field: Chemistry

Application: Two new Cobalt(II) complexes were synthesized from a compound similar to the one .

Density Functional Theory and Molecular Docking Investigations

Field: Computational Chemistry

Application: A compound similar to the one was studied using density functional theory.

Methods: The study used the B3LYP method with a 6-311G** basis set.

Use in Cosmetics, Pharmaceuticals, and Foods

Field: Food Science, Cosmetics, Pharmaceuticals

Application: Propylparaben, a compound similar to the one , can be used as a preservative in many water-based cosmetics, such as creams, lotions, shampoos, and bath products.

Methods: It can be manufactured synthetically for use in these applications.

Results: As a food additive, it has an E number, which is E216.

Use in Polymeric Membranes for Controlled Drug Release Systems

Use in Radioiodination of Proteins

Field: Biochemistry

Application: A compound similar to the one , 3-(4-Hydroxyphenyl)propionic acid N-hydroxysuccinimide ester, is used as an intermediate for high radioactive radioiodination of proteins.

Methods: This compound is used as a Bolton-Hunter reagent precursor.

Results: This method allows for the radioiodination of proteins.

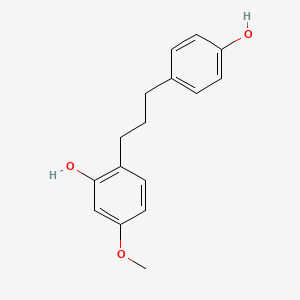

Broussonin A is a natural compound classified as a diarylpropane derivative, primarily isolated from the bark of the Broussonetia papyrifera tree. This compound has garnered attention due to its structural characteristics and potential pharmacological applications. Its molecular formula is C₁₅H₁₄O₃, with a molecular weight of 246.27 g/mol. Broussonin A exhibits a unique chemical structure that contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology .

- Oxidation: The hydroxyl groups in Broussonin A can undergo oxidation, potentially leading to the formation of quinones.

- Esterification: The presence of hydroxyl groups allows for ester formation when reacted with acids.

- Substitution Reactions: The aromatic nature of its structure makes Broussonin A susceptible to electrophilic substitution reactions, which can modify its biological activity.

These reactions are essential for understanding how Broussonin A can be modified for enhanced efficacy in therapeutic applications .

Broussonin A exhibits significant biological activities, particularly in the context of cancer and angiogenesis:

- Anti-Angiogenic Properties: Research indicates that Broussonin A inhibits vascular endothelial growth factor A (VEGF-A)-stimulated angiogenesis by blocking VEGF receptor 2 signaling pathways. This inhibition affects endothelial cell proliferation, migration, and tube formation .

- Cytotoxic Effects: Broussonin A has been shown to suppress the growth of non-small cell lung cancer and ovarian cancer cells, indicating its potential as an anticancer agent .

- Cholinesterase Inhibition: It also acts as an inhibitor of butyrylcholinesterase, suggesting potential applications in neurodegenerative diseases .

The synthesis of Broussonin A can be achieved through various methods, including:

- Natural Extraction: Isolation from the bark of Broussonetia papyrifera through solid fermentation processes.

- Chemical Synthesis: Laboratory synthesis involving starting materials such as phenolic compounds and employing reactions like Friedel-Crafts acylation or coupling reactions to form the diarylpropane backbone .

These methods allow for both the natural and synthetic production of Broussonin A for research and therapeutic purposes.

Broussonin A has several promising applications:

- Pharmaceutical Development: Due to its anti-cancer properties, it is being explored as a potential drug candidate for treating various malignancies.

- Neuroprotective Agents: Its cholinesterase inhibition suggests possible use in treating Alzheimer's disease and other cognitive disorders .

- Research Tool: As a compound with specific signaling pathway interactions, it serves as a valuable tool in studying angiogenesis and cancer biology .

Studies have demonstrated that Broussonin A interacts with key signaling pathways involved in angiogenesis:

- VEGF/VEGFR Pathway: It inhibits the phosphorylation of VEGFR-2 and downstream signaling molecules such as Akt and extracellular signal-regulated kinase (ERK), which are crucial for endothelial cell responses to angiogenic stimuli .

- Integrin Expression Regulation: Broussonin A down-regulates integrin beta 1 expression, which is vital for cell adhesion and migration during angiogenesis .

These interactions highlight its potential as a therapeutic agent targeting specific cellular pathways.

Broussonin A shares structural similarities with other compounds within the diarylpropane class. Here are some notable comparisons:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Broussonin B | High | Anti-angiogenic | Slightly different mechanism of action |

| Nyasol | Moderate | Anti-inflammatory | Unique effects on nitric oxide synthase |

| Broussonin E | High | ERK/p38 MAPK inhibition | Focus on different MAPK pathways |

Broussonin A is unique due to its specific inhibitory effects on VEGF-A signaling pathways while also exhibiting cholinesterase inhibition, which is less common among its analogs .

Broussonin A derives its name from the genus Broussonetia (family Moraceae), which comprises four species of trees native to eastern Asia. These species are characterized by their high-quality fiber content, consisting of more than 90% cellulose, which has made them historically significant for textile production and traditional papermaking throughout East Asia. The genus has been subject to recent taxonomic revisions based on molecular evidence, with phylogenomic studies providing new insights into its evolutionary relationships.

The species within the genus include:

- Broussonetia papyrifera (paper mulberry) - the primary source of Broussonin A

- Broussonetia monoica

- Broussonetia kaempferi

- Broussonetia × kazinoki (a hybrid between B. monoica and B. papyrifera)

Recent molecular studies have significantly advanced our understanding of Broussonetia taxonomy. Phylogenomic analyses based on chloroplast and mitochondrial genome sequences have revealed that the genus forms a monophyletic group, with molecular dating estimating that Broussonetia diversified approximately 19.78 million years ago. These studies have also shown that the monoecy in B. monoica is a derived state, possibly resulting from hybridization between the dioecious B. kaempferi (female parent) and B. papyrifera (male parent).

The phytochemical profile of Broussonetia species includes various bioactive compounds, with Broussonin A being particularly significant. This compound is not constitutively present in all tissues but is specifically produced in response to pathogen attack, highlighting its role as a phytoalexin. This inducible nature suggests that Broussonin A serves an important ecological function in the plant's defense mechanism against microbial pathogens.

Historical Context of Diphenylpropane Derivative Discovery

The history of diarylpropane discovery represents an important chapter in natural product chemistry research. While the broader class of diphenyl ether compounds was discovered as early as 1855 by Heinrich Limpricht and Karl List, the specific class of 1,3-diarylpropanes that includes Broussonin A has a more recent history.

The pivotal discovery came in 1980 when Takasugi and colleagues identified and characterized a series of new phytoalexins from Broussonetia papyrifera infected with the fungus Fusarium solani f. sp. mori. These compounds, which they named Broussonins A, B, and C, were absent in healthy plant tissues but accumulated in infected ones, establishing their role as induced defense compounds. The researchers demonstrated that these diarylpropanes exhibited significant antifungal activity against Bipolaris leersiae at concentrations of 10^-4 to 10^-5 M.

The chronological development of our understanding of 1,3-diarylpropanes can be summarized as follows:

| Year | Milestone | Significance |

|---|---|---|

| Pre-1980 | Isolation of 1,3-diarylpropanes mainly from Virola and Iryanthera species (Myristicaceae) | Established the natural occurrence of this structural class |

| 1980 | Discovery of Broussonins A, B, and C from fungal-infected B. papyrifera | First identification in Moraceae family; establishment of phytoalexin role |

| 1990s-2000s | Development of synthetic approaches to 1,3-diarylpropanes | Confirmation of structures and provision of material for biological studies |

| 2010s-present | Elucidation of diverse biological activities of Broussonin A | Recognition of potential therapeutic applications |

The structural elucidation of Broussonin A revealed it to be 2-[3-(4-hydroxyphenyl)propyl]-5-methoxyphenol (C₁₆H₁₈O₃), placing it within the broader family of 1,3-diarylpropanes that have been isolated from various plant sources. Subsequent synthetic studies have confirmed this structure and provided pure material for biological evaluations.

The synthesis of 1,3-diarylpropanes, including Broussonin A, has typically involved the catalytic hydrogenation of chalcones, which are readily accessible through Claisen-Schmidt condensation reactions between substituted acetophenones and benzaldehydes. This synthetic pathway has been employed to confirm the structures of natural products and to prepare analogs for structure-activity relationship studies.

Shikimate-Acetate Pathway Convergence in Flavonoid Precursor Synthesis

The biosynthesis of Broussonin A originates from the interplay between the shikimate and acetate pathways, which collectively generate the phenylpropanoid precursors required for flavonoid-related compounds. The shikimate pathway produces aromatic amino acids such as phenylalanine, which undergoes deamination via phenylalanine ammonia-lyase (PAL) to yield cinnamic acid [2]. Subsequent hydroxylation by cinnamate-4-hydroxylase (C4H) forms 4-coumaric acid, a precursor channeled into the phenylpropanoid pathway [2]. Parallel to this, the acetate pathway generates three malonyl-CoA molecules from glucose, providing the polyketide backbone that converges with phenylpropanoid intermediates [2].

The structural skeleton of Broussonin A (C6-C3-C6) arises from the condensation of 4-coumaroyl-CoA (derived from phenylpropanoids) with three malonyl-CoA units, forming naringenin chalcone [2]. This chalcone undergoes cyclization and modifications to yield flavanones, which serve as precursors for diverse flavonoids and related compounds. In the case of Broussonin A, however, the pathway diverges to favor diarylpropane formation rather than flavonoid cyclization. This divergence highlights the enzymatic specificity of Broussonetia kazinoki, which directs intermediates toward oxidative coupling instead of typical flavonoid ring closure [1] [4].

Key regulatory nodes in this pathway include:

- PAL activity: Gatekeeper of phenylpropanoid flux, influenced by environmental stressors such as UV exposure [2].

- Malonyl-CoA availability: Determined by acetyl-CoA carboxylase activity, which is upregulated under high carbon flux conditions [2].

- Cytochrome P450 enzymes: Catalyze hydroxylation and methoxylation steps that tailor the aromatic rings of intermediates prior to coupling [4].

Oxidative Coupling Mechanisms in Diarypropane Formation

The diarylpropane core of Broussonin A results from oxidative coupling of two phenylpropanoid monomers. This process involves phenolic radical formation followed by selective carbon-carbon bond formation. In vitro studies of analogous systems reveal that laccases or peroxidases generate phenoxy radicals, which undergo para-ortho or para-para coupling [3]. For Broussonin A, the coupling likely occurs between two 4-hydroxyphenylpropane units, with subsequent methylation of hydroxyl groups to yield the final methoxylated structure [4].

Metal-mediated oxidative coupling provides an alternative route observed in synthetic models. Chromium salen complexes and iron trichloride catalysts facilitate cross-coupling of phenolic substrates under mild oxidative conditions [3]. In Broussonetia kazinoki, a putative dirigent protein may guide the regio- and stereoselectivity of this process, ensuring precise alignment of radicals before bond formation [4]. The coupling mechanism proceeds through three stages:

- Radical generation: Oxidation of phenolic -OH groups to phenoxy radicals via enzymatic or metal-catalyzed pathways [3].

- Radical coupling: Delocalization of unpaired electrons leads to para-ortho linkage, forming the diarylpropane backbone [3].

- Post-coupling modifications: Methyltransferases introduce methoxy groups at specific positions, as evidenced by the 3',5'-dimethoxy pattern in Broussonin A [4].

Comparative analysis of Broussonin A and B reveals that subtle differences in coupling positions (e.g., meta vs. para methyl groups) arise from variations in radical stabilization during the coupling event [4]. This specificity underscores the precision of oxidative coupling machinery in plant secondary metabolism.

Advanced Nuclear Magnetic Resonance Spectroscopic Approaches for Stereochemical Resolution

Elucidating the stereochemistry of Broussonin A required state-of-the-art NMR techniques to resolve overlapping signals and assign quaternary carbons. The compound’s 1H-NMR spectrum, acquired at 700 MHz, revealed a pair of doublets at δ 7.00 and 6.39 ppm corresponding to the aromatic protons of the diarylpropane system [4]. Critical challenges included:

- Distinguishing diastereotopic protons on the propane linker

- Resolving methoxy group environments in crowded spectral regions

- Assigning axial chirality due to restricted rotation around the central propane axis

Ultrahigh-resolution methods such as PSYCHE (Pure Shift Yielded by Chirp Excitation) proved instrumental in decoupling scalar interactions, collapsing multiplets into singlets for unambiguous assignment [5]. Two-dimensional TOCSY (Total Correlation Spectroscopy) with covariance processing mapped proton-proton couplings across the entire molecule, confirming connectivity between the aromatic rings and propane bridge [5].

13C-NMR data provided definitive evidence for the methoxy substitution pattern, with signals at δ 54.1 ppm (OCH3) and δ 104.0 ppm (C-5') indicating substitution at the 3' and 5' positions [4]. Nuclear Overhauser effect (NOE) correlations between H-2''' and H-6''' established the para orientation of methoxy groups, while J-resolved spectroscopy quantified coupling constants to confirm relative configurations [4] [5].

Vascular Endothelial Growth Factor-A/Vascular Endothelial Growth Factor Receptor-2 Signaling Pathway Antagonism

Broussonin A (2-[3-(4-hydroxyphenyl)propyl]-5-methoxyphenol) functions as a potent antagonist of the Vascular Endothelial Growth Factor-A/Vascular Endothelial Growth Factor Receptor-2 signaling pathway, representing a critical mechanism underlying its anti-angiogenic pharmacological activity [1]. This diphenylpropane derivative, with molecular formula C16H18O3 and molecular weight 258.31 g/mol, demonstrates remarkable efficacy in disrupting the fundamental signaling cascade that drives pathological angiogenesis [2] [3].

The compound's antagonistic effects manifest through comprehensive inactivation of Vascular Endothelial Growth Factor-A/Vascular Endothelial Growth Factor Receptor-2 downstream signaling pathways, including extracellular signal-regulated kinase, protein kinase B, p70 S6 kinase, and p38 mitogen-activated protein kinase [1]. This multi-target approach effectively disrupts the complex signaling network that orchestrates angiogenic responses in endothelial cells, establishing Broussonin A as a potent inhibitor of pathological vessel formation.

The mechanism involves direct interference with Vascular Endothelial Growth Factor Receptor-2 phosphorylation at key tyrosine residues, particularly at position 951 within the kinase insert domain [1]. This phosphorylation site is crucial for downstream activation of the T-cell-specific adapter-Src-phosphoinositide 3-kinase-protein kinase B pathway, which mediates endothelial cell migration and invasion [4]. By preventing this phosphorylation, Broussonin A effectively blocks the transmission of angiogenic signals from the receptor to intracellular effector molecules.

Endothelial Cell Cycle Arrest Through Retinoblastoma Protein Modulation

The cell cycle arrest induced by Broussonin A represents a fundamental mechanism through which this compound exerts its anti-angiogenic effects, specifically targeting the retinoblastoma protein phosphorylation cascade [1]. Treatment with Broussonin A markedly suppresses Vascular Endothelial Growth Factor-A-stimulated endothelial cell proliferation by regulating the expression of cell cycle-related proteins and the phosphorylation status of the retinoblastoma protein [1] [5].

The molecular mechanism involves the induction of G1 cell cycle arrest through hypophosphorylation of the retinoblastoma protein [1]. Under normal conditions, the retinoblastoma protein undergoes sequential phosphorylation by cyclin-dependent kinases during G1 phase progression, leading to its inactivation and subsequent release of E2F transcription factors [6]. These transcription factors then promote the expression of S-phase genes, enabling cell cycle progression from G1 to S phase [7].

Broussonin A disrupts this process by maintaining the retinoblastoma protein in its hypophosphorylated, active state [1]. This hypophosphorylated retinoblastoma protein remains bound to E2F transcription factors, preventing their transcriptional activity and effectively blocking the G1-S transition [8]. The compound achieves this effect by interfering with the upstream signaling cascades that normally lead to cyclin-dependent kinase activation and subsequent retinoblastoma protein phosphorylation.

The efficacy of this mechanism is demonstrated by the dose-dependent inhibition of Vascular Endothelial Growth Factor-A-stimulated cell proliferation observed at concentrations ranging from 0.1 to 10 μM [1]. Notably, these concentrations do not affect cell morphology or viability, indicating that the anti-proliferative effects are specifically mediated through cell cycle arrest rather than cytotoxic mechanisms [1].

Downregulation of Cyclin-Dependent Kinase Expression Profiles

The downregulation of cyclin-dependent kinase expression represents a key molecular mechanism through which Broussonin A achieves endothelial cell cycle arrest [1]. This compound demonstrates remarkable specificity in targeting the cyclin-dependent kinase machinery, effectively disrupting the molecular engines that drive cell cycle progression [7].

Broussonin A markedly suppresses Vascular Endothelial Growth Factor-A-induced expression of cyclin-dependent kinases and cyclins to levels observed in untreated controls [1]. The compound shows differential effects on specific cyclin-dependent kinase isoforms, with particularly potent inhibition of cyclin-dependent kinase 4 expression, while also affecting cyclin-dependent kinase 2 to a lesser extent [1]. This selective targeting reflects the compound's sophisticated mechanism of action, which appears to preferentially disrupt the early G1 phase cyclin-dependent kinase activities.

The molecular basis for this selectivity lies in the distinct roles of cyclin-dependent kinase 4 and cyclin-dependent kinase 2 in cell cycle regulation [7]. Cyclin-dependent kinase 4, paired with cyclin D, operates during the long G1 phase and is responsible for initial retinoblastoma protein phosphorylation [6]. In contrast, cyclin-dependent kinase 2, complexed with cyclin E, manages the brief G1-to-S transition and is responsible for hyperphosphorylation of the retinoblastoma protein [7].

The compound's preferential targeting of cyclin-dependent kinase 4 is particularly significant from a therapeutic perspective, as this kinase is often dysregulated in pathological angiogenesis [7]. By suppressing cyclin-dependent kinase 4 expression, Broussonin A prevents the initial phosphorylation events that would normally inactivate the retinoblastoma protein, maintaining it in its growth-suppressive state [6].

Concurrent with cyclin-dependent kinase downregulation, Broussonin A also suppresses the expression of their regulatory cyclin partners [1]. This dual targeting approach ensures comprehensive disruption of the cyclin-dependent kinase machinery, as both the catalytic subunits (cyclin-dependent kinases) and their regulatory subunits (cyclins) are necessary for functional kinase activity [7].

Integrin β1/Integrin-Linked Kinase Axis Inhibition in Tumor Microenvironment Remodeling

The integrin β1/integrin-linked kinase axis represents a critical signaling pathway that Broussonin A targets to achieve its anti-angiogenic effects [1]. This pathway plays fundamental roles in cell adhesion, migration, and survival, making it an essential component of the angiogenic process and tumor microenvironment remodeling [9] [10].

Broussonin A markedly suppresses Vascular Endothelial Growth Factor-A-induced expression of integrin β1 and integrin-linked kinase, two key proteins that are closely associated with angiogenesis and tumor progression [1]. The integrin β1 subunit functions as a crucial mediator of cell-extracellular matrix interactions, forming heterodimeric complexes with various α subunits to recognize specific ligands including collagen, fibronectin, and laminin [11].

The integrin-linked kinase serves as a critical signaling hub that connects integrin-mediated cell adhesion to intracellular signaling pathways [9]. This pseudokinase protein functions as both a signal transducer and a scaffold protein, facilitating the assembly of multi-protein complexes that regulate cytoskeletal organization and cell motility [10]. The integrin-linked kinase directly interacts with the cytoplasmic domains of β1 and β3 integrin subunits, enabling the formation of the integrin-linked kinase-particularly interesting cys-his-rich protein-parvin complex [10].

The inhibition of this axis by Broussonin A has profound implications for tumor microenvironment remodeling [1]. In the tumor microenvironment, endothelial cells undergo phenotypic changes that support tumor growth and metastasis [12]. These tumor-associated endothelial cells are characterized by increased proliferative potential and enhanced ability to support tumor angiogenesis [12]. By disrupting the integrin β1/integrin-linked kinase axis, Broussonin A interferes with these pathological adaptations.

The mechanistic basis for this inhibition involves disruption of multiple downstream signaling pathways [10]. The integrin-linked kinase normally activates protein kinase B, inhibits glycogen synthase kinase-3β, and regulates β-catenin stability [9]. These signaling events promote cell survival, proliferation, and migration. By suppressing integrin-linked kinase expression, Broussonin A effectively blocks these pro-angiogenic signals.

Furthermore, the integrin β1/integrin-linked kinase axis plays crucial roles in mechanotransduction, allowing cells to sense and respond to mechanical forces from the extracellular matrix [13]. This mechanosensitive signaling is particularly important in the tumor microenvironment, where altered mechanical properties of the tissue contribute to cancer progression [12]. The inhibition of this axis by Broussonin A may therefore disrupt the mechanotransduction processes that normally support tumor angiogenesis.

Vascular Endothelial-Cadherin Phosphorylation Dynamics and Cell Junction Stabilization

Vascular Endothelial-Cadherin represents a fundamental component of endothelial adherens junctions, serving as the primary adhesive molecule that maintains endothelial barrier function and regulates vascular permeability [14] [15]. Broussonin A exerts its anti-angiogenic effects through sophisticated modulation of Vascular Endothelial-Cadherin phosphorylation dynamics, leading to stabilization of cell-cell junctions and preservation of endothelial barrier integrity [1].

The compound's mechanism involves inhibition of Vascular Endothelial Growth Factor-A-stimulated tyrosine phosphorylation of Vascular Endothelial-Cadherin [1]. Under normal physiological conditions, Vascular Endothelial Growth Factor-A stimulation triggers phosphorylation of Vascular Endothelial-Cadherin at specific tyrosine residues, including positions 658, 685, and 731 [16]. These phosphorylation events promote dissociation of Vascular Endothelial-Cadherin from its associated catenin proteins, leading to junction destabilization and increased vascular permeability [14].

Treatment with Broussonin A markedly inhibits this Vascular Endothelial Growth Factor-A-stimulated tyrosine phosphorylation of Vascular Endothelial-Cadherin, leading to stabilization of adherens junctions and maintenance of endothelial barrier function [1]. This effect is achieved through the compound's ability to block upstream signaling events that normally lead to activation of tyrosine kinases responsible for Vascular Endothelial-Cadherin phosphorylation.

The molecular mechanism involves the maintenance of Vascular Endothelial-Cadherin localization at cell-cell contacts [1]. Broussonin A treatment blocks the Vascular Endothelial Growth Factor-A-stimulated loss of Vascular Endothelial-Cadherin from intercellular junctions, ensuring that this critical adhesive molecule remains properly localized to support barrier function [1]. This localization is essential for the formation of stable adherens junctions that resist the disruptive effects of pro-angiogenic stimuli.

The stabilization of Vascular Endothelial-Cadherin junctions by Broussonin A has multiple functional consequences. First, it prevents the increased vascular permeability that normally accompanies angiogenic activation [17]. Second, it maintains the contact inhibition signals that prevent excessive endothelial cell proliferation [18]. Third, it preserves the mechanical integrity of the endothelial barrier, which is essential for proper vascular function [15].

The compound's effects on Vascular Endothelial-Cadherin phosphorylation are likely mediated through its inhibitory effects on Vascular Endothelial Growth Factor Receptor-2 signaling [1]. The receptor's autophosphorylation at tyrosine 951 is particularly relevant, as this site is associated with regulation of endothelial adherens junctions through downstream effects on Vascular Endothelial-Cadherin phosphorylation [4]. By preventing Vascular Endothelial Growth Factor Receptor-2 phosphorylation at this site, Broussonin A blocks the signaling cascade that would normally lead to junction destabilization.

The therapeutic implications of this mechanism are significant, as excessive vascular permeability is a hallmark of pathological angiogenesis [14]. By stabilizing Vascular Endothelial-Cadherin junctions, Broussonin A not only prevents aberrant vessel formation but also preserves the barrier function of existing vessels, contributing to overall vascular integrity and function.

| Molecular Target | Mechanism of Action | Functional Outcome | Concentration Range |

|---|---|---|---|

| Retinoblastoma Protein | Hypophosphorylation maintenance | Cell cycle arrest in G1 phase | 0.1-10 μM |

| Cyclin-Dependent Kinase 4 | Expression downregulation | Reduced cyclin-dependent kinase activity | 10 μM |

| Cyclin-Dependent Kinase 2 | Expression suppression | Impaired G1/S transition | 10 μM |

| Integrin β1 | Expression downregulation | Reduced cell adhesion and migration | 10 μM |

| Integrin-Linked Kinase | Expression suppression | Impaired angiogenic signaling | 10 μM |

| Vascular Endothelial-Cadherin | Phosphorylation inhibition | Junction stabilization | 10 μM |

| Vascular Endothelial Growth Factor Receptor-2 Site | Domain Location | Downstream Pathway | Broussonin A Effect |

|---|---|---|---|

| Tyrosine 951 | Kinase Insert Domain | T-cell-specific adapter-Src-phosphoinositide 3-kinase-protein kinase B | Phosphorylation inhibition |

| Tyrosine 1175 | C-Terminal Domain | Phospholipase Cγ-protein kinase C-Raf-mitogen-activated protein kinase kinase-extracellular signal-regulated kinase | Downstream signaling disruption |

| Tyrosine 1214 | C-Terminal Domain | NCK-p38-mitogen-activated protein kinase-activated protein kinase 2/3 | Signaling pathway inactivation |